1,2-Benzenedicarboxylic acid, butyl ethyl ester
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Overview
Description
Butylethylphthalate is an organic compound belonging to the class of phthalate esters. Phthalate esters are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. Butylethylphthalate, like other phthalates, is used in various industrial applications due to its ability to impart desirable properties to plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylethylphthalate is synthesized through the esterification of phthalic anhydride with butanol and ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of butylethylphthalate involves large-scale esterification reactors where phthalic anhydride, butanol, and ethanol are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Butylethylphthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in butylethylphthalate can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding alcohols (butanol and ethanol).
Oxidation: Butylethylphthalate can undergo oxidation reactions, leading to the formation of phthalic acid derivatives.
Substitution: The ester groups in butylethylphthalate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium alkoxides or amines.
Major Products Formed
Hydrolysis: Phthalic acid, butanol, and ethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Butylethylphthalate has several scientific research applications across different fields:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the production of flexible PVC products, adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of butylethylphthalate involves its interaction with cellular receptors and enzymes. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, butylethylphthalate can bind to hormone receptors, potentially disrupting endocrine functions. It may also induce oxidative stress and inflammation through the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Butyl benzyl phthalate (BBP)
- Di-n-octyl phthalate (DnOP)
- Di-isononyl phthalate (DINP)
Uniqueness
Butylethylphthalate is unique in its specific combination of butyl and ethyl ester groups, which impart distinct physical and chemical properties compared to other phthalates. Its specific ester composition allows for tailored flexibility and durability in plastic materials, making it suitable for specialized applications where other phthalates may not perform as effectively.
Properties
CAS No. |
7299-93-6 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-O-butyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-5-10-18-14(16)12-9-7-6-8-11(12)13(15)17-4-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
JEABIFHLYSDNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
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